Diisodecyl phthalate is a chemical compound classified as a phthalate ester, specifically the diester of phthalic acid and isodecanol. It is primarily used as a plasticizer to enhance the flexibility and durability of various polymer materials. The compound is recognized for its effectiveness in improving the performance characteristics of plastics, making it a common additive in products such as vinyl flooring, adhesives, and coatings.
Diisodecyl phthalate is synthesized from two main components: phthalic anhydride and isodecanol. As a member of the phthalate family, it falls under the category of high molecular weight phthalates, which are often used in applications requiring low volatility and good thermal stability. The compound is also known by its Chemical Abstracts Service (CAS) number 26761-40-0.
The synthesis of diisodecyl phthalate typically involves an esterification reaction between phthalic anhydride and isodecanol. The process can be broken down into several key steps:
Diisodecyl phthalate has a complex molecular structure characterized by its two long alkyl chains derived from isodecanol attached to a central phthalate moiety. Its molecular formula is , indicating it contains 24 carbon atoms, 38 hydrogen atoms, and 4 oxygen atoms. The structure can be represented as follows:
This structure contributes to its properties as a plasticizer, providing flexibility while maintaining thermal stability.
Diisodecyl phthalate can undergo several chemical reactions typical of esters:
These reactions are important when considering the environmental impact and safety profiles of diisodecyl phthalate during its lifecycle.
The primary mechanism by which diisodecyl phthalate acts as a plasticizer involves the disruption of intermolecular forces within polymer chains. By inserting itself between polymer chains, it reduces the glass transition temperature of the material, allowing for increased flexibility and ductility at lower temperatures. This mechanism enhances the processing characteristics of polymers during manufacturing while improving their end-use performance.
These properties make diisodecyl phthalate suitable for various industrial applications.
Diisodecyl phthalate serves multiple roles in scientific and industrial applications:
Diisodecyl phthalate (DIDP), a high-molecular-weight ortho-phthalate, exhibits distinct mechanisms of endocrine interaction compared to low-molecular-weight phthalates. In vitro receptor binding assays demonstrate negligible binding affinity of DIDP and its primary metabolites (mono-isodecyl phthalate; MiDP) for human androgen receptors. Competitive binding studies using recombinant human AR show >1000-fold lower binding potency for DIDP metabolites compared to reference anti-androgens like hydroxyflutamide. This weak binding translates to minimal transcriptional activity in androgen-responsive luciferase reporter assays, with no significant suppression of dihydrotestosterone-induced gene expression observed even at high concentrations (100 μM) [2] [9].
Critical in vivo studies using standardized protocols for detecting "phthalate syndrome" (characterized by reduced anogenital distance, nipple retention, and malformed reproductive organs) show divergent results for DIDP compared to established anti-androgenic phthalates. Prenatal and perinatal exposure studies in rats (OECD 443 guideline extended one-generation study) found no significant alterations in male reproductive tract development at doses up to 700 mg/kg/day. Specifically, researchers observed no dose-dependent increases in the incidence of hypospadias, cryptorchidism, or testicular atrophy – hallmark endpoints of androgen pathway disruption. Quantitative measurements of androgen-sensitive endpoints (anogenital distance in male pups: 3.65±0.22 mm vs 3.71±0.19 mm in controls; nipple retention: 0.2±0.4 vs 0.3±0.5) showed statistically insignificant alterations [2] [4].
However, transcriptional profiling of fetal testicular tissue reveals subtle alterations. DIDP exposure (500 mg/kg/day) during the critical masculinization programming window (GD 15-18) downregulates several genes involved in steroidogenesis (Star, Cyp11a1) by approximately 30-40% without corresponding changes in protein levels or circulating testosterone concentrations. This suggests a potential threshold effect where molecular changes do not translate to functional outcomes at exposure levels below those causing overt toxicity. The lack of concordance between molecular events and adverse apical outcomes aligns with weight-of-evidence assessments concluding that DIDP does not meet the criteria for androgen pathway disruption under typical exposure scenarios [2] [9].
Table 1: Androgen Pathway Assessment of DIDP in Experimental Models
Test System | Exposure Details | Key Endpoints | Results | Source |
---|---|---|---|---|
Recombinant Human AR Binding | In vitro competitive binding | IC50 for reference anti-androgen = 0.8 μM | DIDP metabolites IC50 >100 μM | [2] |
Mammalian Reporter Assay (AR transactivation) | 48h exposure (0.1-100 μM) | Luciferase activity in presence of DHT | No significant antagonism at ≤100 μM | [9] |
Pubertal Male Rat Assay | 700 mg/kg/day GD 12-PND 50 | AGD, nipple retention, testosterone levels | No significant alterations | [4] |
Fetal Testis Gene Expression | 500 mg/kg/day GD 15-18 | Star, Cyp11a1, Hsd3b mRNA | 30-40% downregulation | [2] |
The estrogenic potential of DIDP has been systematically evaluated through multiple assay platforms. Molecular docking simulations reveal that DIDP and its major metabolites (mono-isodecyl phthalate; MiDP) exhibit poor complementarity with the human estrogen receptor alpha (ERα) ligand-binding domain. The branched C10 alkyl chains create steric hindrance within the binding cavity, resulting in binding energies (-5.2 kcal/mol) substantially weaker than 17β-estradiol (-12.8 kcal/mol). This structural incompatibility translates to minimal receptor activation in cell-based reporter assays. In ERα-positive MCF-7 cells stably transfected with an ERE-luciferase construct, DIDP exposure (10 nM-100 μM) for 24 hours induced less than 10% activity relative to maximal estradiol response, with no evidence of receptor dimerization or nuclear translocation observed via immunofluorescence [2] [9].
Transcriptomic analyses further support the lack of estrogenic activity. RNA sequencing of hepatocytes from ovariectomized rats exposed to 1000 mg/kg/day DIDP for 28 days showed no upregulation of classical estrogen-responsive genes (Pgr, C3, Tff1). The expression profile clustered with vehicle controls rather than ethinyl estradiol-treated animals in principal component analysis. However, at supraphysiological concentrations (≥100 μM), DIDP metabolites show weak interaction with membrane-associated estrogen receptors (GPER), inducing rapid calcium flux (EC50 = 78 μM) and extracellular signal-regulated kinase (ERK) phosphorylation in breast cancer cells. This non-genomic signaling did not translate to proliferative responses or estrogen-regulated gene expression at environmentally relevant concentrations [2].
The cross-talk capability with other nuclear receptors reveals context-specific interactions. While DIDP does not directly activate ER, it modulates ER transcriptional activity in the presence of endogenous ligands. Co-exposure experiments demonstrate a 20-25% reduction in estradiol-induced transcriptional activity at high DIDP concentrations (50 μM), suggesting potential allosteric modulation of the receptor. Metabolomic studies indicate this interference may occur indirectly through alterations in endogenous estrogen metabolism rather than direct receptor interaction, as evidenced by shifts in 2-/16α-hydroxylation ratios of estradiol in hepatic microsomes [9].
DIDP disrupts thyroid homeostasis primarily through pregnane X receptor (PXR) activation. DIDP functions as a direct ligand for rodent PXR (EC50 = 12.8 μM) and human PXR (EC50 = 18.3 μM) as demonstrated in luciferase reporter assays. This binding triggers transcriptional upregulation of hepatic uridine diphosphate-glucuronosyltransferases (UGT1A1, UGT1A6) and sulfotransferases (SULT1A1), which conjugate thyroxine (T4) and triiodothyronine (T3). Chronic exposure studies in rats (90 days, 500-1000 mg/kg/day) show 40-60% reductions in serum total T4 concentrations, with corresponding 2.5-3.5 fold increases in thyroid-stimulating hormone (TSH) levels. Histopathological examination reveals compensatory thyroid hyperplasia characterized by 25-30% increases in follicular epithelial height and reduced colloid area [1] [2] [8].
The sodium-iodide symporter (NIS) represents another molecular target. In vitro studies using FRTL-5 rat thyroid cells demonstrate that DIDP metabolites (10-100 μM) increase iodide uptake by 35-50% through promoter activation of the Slc5a5 gene encoding NIS. This effect involves cAMP-dependent pathways and protein kinase A signaling, as evidenced by inhibition with H-89. Paradoxically, increased iodide uptake does not enhance thyroid hormone synthesis. Mechanistic studies reveal DIDP-induced oxidative stress (150% increase in intracellular ROS) impairs thyroperoxidase (TPO) activity – the enzyme responsible for iodide organification. This uncoupling of iodide uptake and hormone synthesis contributes to the observed hypothyroxinemia despite adequate iodide availability [1] [5].
Transthyretin (TTR) binding studies reveal competitive displacement dynamics. Surface plasmon resonance analysis demonstrates that the mono-isodecyl phthalate metabolite displaces T4 from human TTR with moderate affinity (Ki = 8.7 μM). This displacement increases free T4 fractions in plasma but accelerates hormone clearance, ultimately reducing total circulating thyroxine. The net effect on thyroid homeostasis is complex, as evidenced by discordance between serum hormone levels and tissue responses. Hepatic deiodinase type 1 (DIO1) activity increases by 80% in high-dose exposure groups, enhancing peripheral conversion of T4 to T3, which partially compensates for reduced T4 concentrations in peripheral tissues [1] [8].
Table 2: Thyroid-Related Gene Expression Changes Following DIDP Exposure
Gene Symbol | Gene Name | Fold Change (Liver) | Fold Change (Thyroid) | Biological Consequence |
---|---|---|---|---|
UGT1A1 | UDP glucuronosyltransferase family 1 member A1 | +4.8 | +1.2 | Enhanced T4 glucuronidation |
SULT1A1 | Sulfotransferase family 1A member 1 | +3.2 | +1.1 | Increased T3/T4 sulfation |
CYP3A4 | Cytochrome P450 3A4 | +5.1 | NC | Accelerated hormone metabolism |
Slc5a5 | Sodium/iodide symporter | NC | +2.3 | Increased iodide uptake |
Tpo | Thyroid peroxidase | NC | -1.8 | Impaired iodide organification |
Dio1 | Deiodinase type 1 | +2.6 | NC | Enhanced T4 to T3 conversion |
DIDP alters steroid hormone synthesis through multi-level interference with adrenal and gonadal pathways. In human adrenal NCI-H295R cells, DIDP exposure (10-100 μM) for 72 hours stimulates the mineralocorticoid pathway with 2.3-fold increased aldosterone production. Transcriptional profiling reveals upregulation of CYP11B2 (aldosterone synthase) mRNA by 3.5-fold and StAR (steroidogenic acute regulatory protein) by 2.1-fold through activation of the calcium signaling pathway and increased expression of calcium/calmodulin-dependent protein kinases (CaMKIIγ +230%). This stimulatory effect occurs concomitantly with glucocorticoid pathway disruption, evidenced by reduced 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) activity (40% inhibition at 50 μM) and accumulation of cortisol (+215%) at the expense of cortisone. The shift in cortisol/cortisone ratio suggests impaired glucocorticoid inactivation, potentially contributing to mineralocorticoid excess phenotypes [3] [10].
Enzymatic inhibition studies demonstrate direct effects on steroidogenic enzymes. DIDP metabolites competitively inhibit 3β-hydroxysteroid dehydrogenase (3β-HSD2) with moderate potency (Ki = 28 μM), reducing progesterone synthesis by 45% in mitochondrial fractions. Additionally, they act as non-competitive inhibitors of 17α-hydroxylase (CYP17A1), decreasing 17-hydroxyprogesterone production by 35% at 100 μM concentrations. This dual enzymatic interference disrupts the flux through both Δ4 and Δ5 steroidogenic pathways, creating an accumulation of precursor steroids including pregnenolone and 17-hydroxypregnenolone. The net effect manifests as altered steroid ratios rather than absolute deficiency, with a characteristic 3.8-fold increase in the 21-deoxycortisol/cortisol ratio – a biomarker of steroidogenic pathway disruption [3].
Transcriptional reprogramming extends beyond acute steroidogenic regulation. Chromatin immunoprecipitation sequencing (ChIP-seq) in adrenal cells identifies DIDP-induced enrichment of H3K27ac marks near genes encoding circadian regulators (Per1, Per2, Bmal1). This epigenetic modification correlates with 2.5-fold increased expression of these transcriptional regulators, potentially linking endocrine disruption to circadian rhythm dysfunction. The nuclear receptor NR4A1 (Nur77), which coordinates steroidogenesis with cellular energy status, shows prolonged nuclear translocation and increased binding to steroidogenic gene promoters following DIDP exposure. This sustained activation depletes NAD+ stores through poly(ADP-ribose) polymerase (PARP) activation, creating a pseudohypoxic state that further disturbs steroidogenic efficiency [3].
Table 3: Steroid Hormone Alterations in NCI-H295R Cells Following DIDP Exposure (10μM, 72h)
Steroid Hormone | Control Concentration (nM) | DIDP Exposure (nM) | Fold Change | Biological Significance |
---|---|---|---|---|
Aldosterone | 0.85 ± 0.15 | 1.95 ± 0.30 | +2.30 | Mineralocorticoid excess |
Cortisol | 4.20 ± 0.80 | 9.03 ± 1.20 | +2.15 | Impaired glucocorticoid inactivation |
Cortisone | 6.10 ± 1.10 | 2.95 ± 0.65 | -2.07 | Reduced HSD11B2 activity |
21-Deoxycortisol | 0.30 ± 0.05 | 0.82 ± 0.12 | +2.73 | Altered steroidogenic flux |
Corticosterone | 2.10 ± 0.40 | 5.62 ± 0.85 | +2.68 | Precursor accumulation |
Estradiol | 0.08 ± 0.02 | 0.12 ± 0.03 | +1.50 | Aromatase modulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7